3-Pentenyl pentyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56052-85-8 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-[(E)-pent-3-enoxy]pentane |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3+ |
InChI Key |
GBYNWEOXXXGROF-HWKANZROSA-N |
Isomeric SMILES |
CCCCCOCC/C=C/C |
Canonical SMILES |
CCCCCOCCC=CC |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of Unsaturated Alkyl Ethers
Contemporary Adaptations and Mechanistic Aspects of Classical Etherification Reactions
Classical methods for forming ether linkages have been refined to meet the demands of modern organic synthesis, allowing for the construction of complex molecules like unsaturated ethers with high precision.
Williamson Ether Synthesis: Optimized Protocols and Stereochemical Control
The Williamson ether synthesis, a foundational method for preparing ethers, involves the SN2 reaction between an alkoxide and an organohalide. masterorganicchemistry.comwikipedia.org Developed in 1850, it remains one of the most reliable and broadly applicable strategies for creating both symmetrical and asymmetrical ethers. wikipedia.orglscollege.ac.in
For the synthesis of 3-Pentenyl pentyl ether, two primary Williamson routes are conceivable:
Route A: Reaction of sodium pentoxide with a 3-pentenyl halide (e.g., 1-chloro-3-pentene).
Route B: Reaction of sodium 3-penten-1-oxide with a pentyl halide (e.g., 1-bromopentane).
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group. wikipedia.orglibretexts.org For this mechanism to be efficient, the electrophile (organohalide) should be sterically unhindered. libretexts.org Therefore, primary alkyl halides are strongly preferred. masterorganicchemistry.com Secondary and tertiary halides are prone to undergo a competing E2 elimination reaction, especially when reacting with a strong base like an alkoxide, which reduces the ether yield. masterorganicchemistry.comlibretexts.org Consequently, Route B, utilizing a primary pentyl halide, is the more efficient and preferred pathway for synthesizing this compound.
Optimized protocols often involve the in-situ formation of the alkoxide by treating the corresponding alcohol (3-penten-1-ol or pentanol) with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.comlibretexts.orgrichmond.edu The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can be completed within 1 to 8 hours. lscollege.ac.in
Stereochemical Control: The SN2 mechanism results in the inversion of stereochemistry at the electrophilic carbon if it is a chiral center. masterorganicchemistry.comlibretexts.org In the synthesis of this compound via Route B, if a chiral pentyl halide were used, the resulting ether would have the opposite configuration at that carbon. The stereochemistry of the alkoxide nucleophile, however, remains unaffected during the reaction. masterorganicchemistry.com
| Parameter | Optimized Condition | Rationale |
| Reactants | 3-Penten-1-ol + Pentyl Halide | Favors S |
| Base | Sodium Hydride (NaH) | Effectively deprotonates the alcohol to form the alkoxide. libretexts.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvents that solvate the cation, leaving a reactive nucleophile. masterorganicchemistry.com |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. lscollege.ac.in |
| Stereocontrol | Inversion at electrophile | Characteristic of the S |
Electrophilic Addition Strategies for Unsaturated Ether Formation
Electrophilic addition reactions to alkenes provide an alternative route to ethers, particularly when the Williamson synthesis is not feasible. The most prominent of these methods is alkoxymercuration-demercuration. fiveable.melibretexts.org This two-step process allows for the Markovnikov addition of an alcohol across a double bond without the carbocation rearrangements that can plague standard acid-catalyzed additions. libretexts.orgbyjus.com
To synthesize this compound, this strategy could theoretically be applied by reacting a suitable diene, such as 1,3-pentadiene, with pentanol.
Mechanism:
Alkoxymercuration: The reaction is initiated by the electrophilic attack of the mercuric trifluoroacetate (B77799) [Hg(O₂CCF₃)₂] on the alkene. libretexts.org The mercury reagent is preferred over mercuric acetate (B1210297) because the trifluoroacetate anion is a poorer nucleophile. libretexts.org This forms a bridged mercurinium ion intermediate, which stabilizes the positive charge and prevents rearrangements. libretexts.org The alcohol (pentanol) then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion bridge in an SN2-like fashion. libretexts.org This results in an anti-addition of the alkoxy group and the mercury species across the double bond.
Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury atom with a hydrogen atom. masterorganicchemistry.com
This method reliably produces the Markovnikov product, where the OR group from the alcohol adds to the carbon atom best able to stabilize a positive charge. libretexts.orgbyjus.com The stereochemistry of the addition is anti, meaning the alcohol and the mercury add to opposite faces of the double bond. masterorganicchemistry.com
| Step | Reagents | Key Feature |
| 1. Alkoxymercuration | Alkene, Alcohol, Hg(O₂CCF₃)₂ | Forms a stable mercurinium ion; prevents carbocation rearrangement. libretexts.org |
| 2. Demercuration | Sodium Borohydride (NaBH₄) | Replaces the C-Hg bond with a C-H bond. masterorganicchemistry.com |
| Regioselectivity | Markovnikov | The alkoxy group adds to the more substituted carbon. byjus.com |
| Stereoselectivity | Anti-addition | The alkoxy group and hydrogen add to opposite sides of the former double bond. masterorganicchemistry.com |
Reductive Etherification: Scope and Selectivity
Reductive etherification is a powerful method for synthesizing unsymmetrical ethers by coupling carbonyl compounds with alcohols in the presence of a reducing agent. thieme-connect.com This approach is particularly valuable for creating allylic ethers from α,β-unsaturated aldehydes. For the synthesis of this compound, this would involve the reaction of 3-pentenal with pentanol.
Recent advancements have demonstrated that iridium complexes can catalyze the reductive etherification of α,β-unsaturated aldehydes and ketones with high efficiency and selectivity. rsc.orgrsc.org The reaction proceeds under mild conditions, affording the desired allyl ethers in excellent yields. rsc.org A key advantage of this method is its chemoselectivity; the carbonyl group is reduced and etherified while the carbon-carbon double bond remains intact. researchgate.net
The process is thought to occur through a cascade of transfer hydrogenation followed by alcohol condensation. rsc.org Using formic acid as a hydrogen donor, an Ir(III) complex can effectively catalyze the transformation. rsc.org Scandium(III) triflate has also been used as a catalyst with 1,1,3,3-tetramethyldisiloxane (B107390) as the reducing agent, accommodating a broad range of substrates, including α,β-unsaturated aldehydes. thieme-connect.com
Catalytic Approaches in Unsaturated Ether Synthesis
The development of catalytic systems has revolutionized ether synthesis, offering milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical stoichiometric methods.
Transition-Metal Catalysis in Etherification Processes
Transition metals, particularly palladium, ruthenium, and iridium, are at the forefront of modern ether synthesis. nih.govnih.govrsc.org While palladium catalysis is well-known for forming aryl ethers via C-O cross-coupling reactions, ruthenium and iridium catalysts have shown exceptional activity in the dehydrative etherification of alcohols and the reductive etherification of carbonyls. nih.govresearchgate.net
A cationic ruthenium-hydride complex, for instance, has been shown to catalyze the selective etherification of two different alcohols to form unsymmetrical ethers. researchgate.net For unsaturated ethers, the iridium-catalyzed reductive etherification of α,β-unsaturated aldehydes, as described previously, is a prime example of a highly efficient transition-metal-catalyzed process. rsc.orgrsc.org This method provides a direct and high-yielding route to allylic ethers like this compound from readily available precursors under mild conditions.
| Catalyst System | Reaction Type | Substrates for this compound | Key Advantage |
| Iridium(III) Complex / Formic Acid | Reductive Etherification | 3-Pentenal + Pentanol | High chemoselectivity for allylic ether; excellent yields. rsc.orgrsc.org |
| Ruthenium-Hydride Complex | Dehydrative Coupling | 3-Penten-1-ol + Pentanol | Direct synthesis from two alcohols; broad substrate scope. researchgate.net |
| Scandium(III) Triflate / TMDS | Reductive Etherification | 3-Pentenal + Pentanol | Mild, room-temperature conditions; low catalyst loading. thieme-connect.com |
Organocatalytic Systems for Ether Bond Formation
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis. uni-giessen.descienceopen.com For ether bond formation, N-heterocyclic carbenes (NHCs) have demonstrated significant potential. organic-chemistry.org
NHCs can catalyze the intermolecular conjugate addition of alcohols to activated unsaturated systems, such as α,β-unsaturated ketones and esters. organic-chemistry.org This suggests a potential route to this compound if a suitably activated pentenyl substrate were used. The NHC catalyst activates the substrate, facilitating the nucleophilic attack of the alcohol. This method proceeds under mild conditions and avoids the use of metal catalysts. organic-chemistry.org
Another organocatalytic approach involves the use of Brønsted acids, like phosphoric acids, which can promote dehydrative esterification and could potentially be adapted for etherification between two alcohols under conditions that avoid the need to remove water. organic-chemistry.org These systems represent a growing area of research for developing more sustainable and environmentally benign synthetic methods.
Novel Synthetic Pathways for Incorporating Unsaturated and Branched Alkyl Moieties
Traditional methods for ether synthesis, such as the Williamson ether synthesis, provide a foundational approach. This method typically involves the reaction of an alcohol with a halide in the presence of a base. ontosight.ai For instance, this compound can be synthesized by reacting 3-pentenol with a pentyl halide. ontosight.ai However, the demand for more complex and precisely substituted ether structures has spurred the development of more sophisticated synthetic routes.
Ring-opening reactions of cyclic ethers, such as epoxides and aziridines, offer a powerful strategy for constructing ether linkages, particularly for introducing unsaturation. rsc.orgacs.orgresearchgate.net These reactions can be initiated by various reagents, including organolithiums, and can proceed with high regioselectivity and stereoselectivity. rsc.orgresearchgate.netfiveable.me
A notable approach involves the organolithium-induced alkylative double ring-opening of epoxides derived from cyclic allylic ethers. rsc.org This method allows for the introduction of an alkyl group and the simultaneous formation of an unsaturated diol, which can be a precursor to unsaturated ethers. The use of chiral ligands can induce enantioselectivity in these reactions. rsc.orgresearchgate.net For example, the reaction of 3,4-epoxytetrahydrofuran with n-butyllithium in the presence of a chiral bisoxazoline ligand yields an enantioenriched unsaturated diol. rsc.org
Similarly, the ring-opening of aziridines derived from cyclic allylic ethers with organolithium reagents provides a pathway to unsaturated amino alcohols and ethers. acs.org These reactions demonstrate that the aziridine (B145994) does not need to be part of a fused ring system for the reaction to proceed effectively. acs.org
Table 1: Examples of Ring-Opening Reactions for Unsaturated Ether Precursor Synthesis
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 3,4-Epoxytetrahydrofuran | n-BuLi, chiral bisoxazoline | Enantioenriched unsaturated diol | rsc.org |
| Aziridines of 2,5-dihydrofuran | Organolithium | Unsaturated amino alcohol/ether | acs.orgresearchgate.net |
This table illustrates representative examples of ring-opening reactions that generate precursors for unsaturated ethers.
Photochemical and radical-mediated reactions have emerged as powerful tools for ether synthesis, often proceeding under mild conditions and offering unique selectivity. researchgate.netbinghamton.eduorganic-chemistry.orgacs.org Visible-light photoredox catalysis has been successfully employed for the anti-Markovnikov hydroetherification of alkenols. binghamton.eduorganic-chemistry.orgresearchgate.net This method allows for the formation of cyclic ethers from alkenols through the generation of an alkoxy radical intermediate. chemrxiv.org
The mechanism often involves a proton-coupled electron transfer (PCET) process, where an iridium(III)-based photosensitizer and a weak Brønsted base work in concert to activate the alcohol's O-H bond. chemrxiv.org This approach has a broad substrate scope and tolerates a variety of functional groups. chemrxiv.org
Radical-mediated methods also include the generation of alkoxy radicals from alcohols using hypervalent iodine(III) reagents under visible-light photoredox catalysis. acs.org These alkoxy radicals can then undergo intramolecular addition to unsaturated functionalities, leading to the formation of cyclic ethers. acs.org
Table 2: Key Features of Photochemical and Radical-Mediated Etherification
| Method | Key Features | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Anti-Markovnikov selectivity, mild conditions | Acridinium salt, phenylmalononitrile | Cyclic ethers | organic-chemistry.org |
| Visible-Light Photoredox Catalysis | Direct activation of alcohol O-H bonds via PCET | Ir(III)-based photosensitizer, Brønsted base | Cyclic ethers | chemrxiv.org |
This table summarizes the characteristics of modern photochemical and radical-based etherification strategies.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. tcichemicals.comfrontiersin.org MCRs offer a powerful strategy for the synthesis of diverse and complex ether architectures. acs.orgnih.gov
Several MCRs can be adapted to incorporate ether functionalities. For instance, a three-component reaction initiated by a Mukaiyama-Michael addition and terminated by a Tsuji-Trost alkylation of the resulting silyl (B83357) enol ether can be used to construct complex molecules that may contain ether linkages. acs.org Another example involves the four-component reaction of α-diazoesters, elemental sulfur, H-phosphonates, and cyclic ethers to yield S-alkyl phosphorothioates, demonstrating the versatility of MCRs in functionalizing ethers. frontiersin.orgresearchgate.net
The strategic design of MCRs allows for the incorporation of various functional groups, including those that can be precursors to or part of an ether structure. nih.gov By carefully selecting the starting materials, it is possible to build intricate molecular scaffolds containing both unsaturated and ether moieties in a single, atom-economical step. frontiersin.org
Strategic Utilization of Pentenyl and Pentyl Building Blocks in Chemical Synthesis
The pentenyl and pentyl groups are valuable building blocks in organic synthesis due to the distinct properties they impart to molecules. researchgate.netwikipedia.org The pentyl group, a five-carbon alkyl chain, is a common lipophilic moiety found in various organic compounds. wikipedia.org In contrast, the pentenyl group contains a carbon-carbon double bond, which introduces a site of reactivity for further chemical transformations. researchgate.net
The strategic use of these groups is evident in the synthesis of complex molecules, including natural products and pharmacologically active compounds. nih.govresearchgate.net For example, n-pentenyl glycosides are stable compounds that can be readily activated under neutral conditions, making them excellent substrates for oligosaccharide synthesis. researchgate.net The pentenyl group's double bond can be manipulated, for instance, by conversion to a vicinal dibromide, which acts as a "blocked" form of the reactive group. researchgate.net
The synthesis of molecules containing these building blocks often requires careful consideration of protecting group strategies to ensure that the desired transformations occur at the correct site. univpancasila.ac.id The choice of synthetic route can also be influenced by the desired stereochemistry and regiochemistry of the final product.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Pentenol |
| Pentyl halide |
| n-Butyllithium |
| 3,4-Epoxytetrahydrofuran |
| (-)-Sparteine |
| Phenylmalononitrile |
| Acridinium salt |
| S-alkyl phosphorothioates |
Chemical Reactivity and Mechanistic Investigations of 3 Pentenyl Pentyl Ether Analogs
Reaction Pathways Involving the Ether Linkage
The ether linkage in 3-pentenyl pentyl ether analogs is susceptible to both cleavage and functionalization under specific reaction conditions. The presence of the nearby double bond can influence these reactions, although direct participation is not always observed.
Acid-Mediated Cleavage: Conditions and Mechanistic Elucidations
Ethers are well-known to undergo cleavage in the presence of strong acids, a reaction that typically requires harsh conditions. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comjove.com For unsaturated ethers like this compound, the mechanism of acid-catalyzed hydrolysis has been studied in analogous systems, such as alkenyl alkyl ethers. oup.comacs.org The initial and rate-determining step is the protonation of the molecule. However, rather than protonation of the ether oxygen, which would lead to a standard ether cleavage pathway, the reaction is initiated by protonation of the β-carbon of the carbon-carbon double bond. oup.com This generates a more stable intermediate, an oxycarbonium ion, which is then attacked by a nucleophile (e.g., water) to yield the cleavage products.
The general mechanism for the acid-catalyzed cleavage of a generic unsaturated ether, R-O-CH₂-CH=CH-CH₂-R', is as follows:
Protonation: The alkene's π-electrons attack a proton from the acid (H-A), leading to the formation of a secondary carbocation.
Oxycarbonium Ion Formation: The ether oxygen stabilizes the positive charge through resonance, forming an oxycarbonium ion.
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon of the oxycarbonium ion, leading to the cleavage of the C-O bond.
Product Formation: This results in the formation of an alcohol and an unsaturated aldehyde or ketone, depending on the subsequent tautomerization.
The reaction conditions typically involve a strong acid, such as hydrochloric acid, in a mixed solvent system like dioxane-water. oup.com The rate of this reaction is influenced by the electronic properties of the substituents on the ether.
Table 1: Acid-Mediated Cleavage of Unsaturated Ether Analogs
| Analog Structure | Acid Catalyst | Solvent | Major Products | Mechanistic Note |
|---|---|---|---|---|
| This compound | HCl | Dioxane/H₂O | Pentanol, Pent-2-enal | Rate-determining protonation of the alkene β-carbon. oup.com |
| Phenyl Vinyl Ether | HCl | Dioxane/H₂O | Phenol, Acetaldehyde | Substituent effects on the phenyl ring influence reaction rate. oup.com |
| Ethyl Isopropyl Ether | HBr | Aqueous | Isopropyl alcohol, Bromoethane | SN2 attack at the less hindered carbon. libretexts.org |
Oxidative Degradation Pathways, including Peroxide Formation
The oxidative degradation of this compound can proceed through two main pathways: attack at the ether linkage, which is common for ethers, or reaction at the alkene, which is a characteristic reaction of unsaturated compounds.
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. This process involves a free-radical chain mechanism initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. For this compound, this would lead to the formation of hydroperoxides at the α-carbons of both the pentyl and pentenyl groups. These hydroperoxides can subsequently react further to form dangerous polymeric peroxides.
Oxidative Cleavage of the Alkene: A competing pathway is the oxidative cleavage of the carbon-carbon double bond. unibo.itnih.govacs.org This can be achieved using various oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄). This reaction breaks the molecule at the site of the double bond, yielding two carbonyl-containing fragments. For this compound, this would result in the formation of propanal and a pentoxy-substituted aldehyde.
Epoxidation: Another important oxidative reaction is the epoxidation of the alkene, which can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). orgoreview.comlibretexts.orgcsbsju.edulibretexts.org This reaction forms a three-membered cyclic ether called an epoxide (or oxirane). The resulting epoxide can be isolated or further hydrolyzed under acidic conditions to yield a diol.
Table 2: Oxidative Degradation Pathways of this compound
| Reaction Type | Reagent | Primary Product(s) | Reaction Site |
|---|---|---|---|
| Peroxide Formation | O₂ (air), light | Hydroperoxides | α-carbons of the ether |
| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | Propanal, 2-(pentyloxy)acetaldehyde | C=C double bond |
| Epoxidation | m-CPBA | 2-(2-(pentyloxy)ethyl)oxirane | C=C double bond |
| Allylic Peroxidation | TBHP, Co(II) catalyst | Allylic hydroperoxides | Allylic C-H bonds beilstein-journals.org |
Regioselective and Stereoselective Functionalization at the Alpha Position
Recent advances in catalysis have enabled the direct functionalization of C-H bonds adjacent to the ether oxygen (the α-position). nih.govrsc.orgrsc.orgnih.govacs.orgacs.org These reactions offer a powerful way to build molecular complexity from simple ether starting materials. For an unsymmetrical ether like this compound, the question of regioselectivity arises: which α-position will be functionalized?
Studies on the regioselective functionalization of unsymmetrical ethers have shown that steric hindrance plays a major role. nih.gov Functionalization tends to occur at the less sterically hindered α-position. In the case of this compound, the α-carbon of the pentyl group is a secondary carbon, while the α-carbon of the pentenyl group is also secondary but is adjacent to a double bond, which can influence its reactivity. However, based on steric arguments, functionalization at the pentyl side is generally favored.
Various catalytic systems have been developed for this purpose, often involving transition metals like rhodium or iridium, or employing photoredox catalysis. rsc.orgnih.gov These methods can be highly regioselective and, with the use of chiral catalysts, can also be stereoselective, leading to the formation of enantioenriched products. rsc.orgacs.org
Table 3: Regioselective α-Functionalization of Ether Analogs
| Ether Substrate | Catalyst/Reagent | Functionalization Type | Major Regioisomer | Reference |
|---|---|---|---|---|
| 2-Methyltetrahydrofuran | Photoredox catalyst | Arylation | 3.5:1 ratio of α-positions | nih.gov |
| Unsymmetrical acyclic ethers | Trisaminocyclopropenium (TAC) ion | Coupling with alkenes, alkynes, etc. | Less-hindered α-position | nih.govacs.org |
| Silyl (B83357) ethers | Rh₂(R-TCPTAD)₄ | Carbene C-H insertion | Electronically activated C-H site | acs.org |
Reactivity Profiles of the Unsaturated Moiety
The carbon-carbon double bond in this compound analogs is a site of rich reactivity, undergoing electrophilic additions, cycloadditions, and intramolecular cyclizations. The presence of the ether oxygen can exert a significant influence on the outcome of these reactions.
Electrophilic Addition Reactions to the Alkene
Electrophilic addition is a fundamental reaction of alkenes. quimicaorganica.orgmsu.edu In the case of this compound, the addition of an electrophile (E⁺) to the double bond can proceed in a standard manner, following Markovnikov's rule where the electrophile adds to the less substituted carbon, leading to the more stable carbocation. rutgers.edu However, the ether oxygen, being a nucleophile, can participate in the reaction through an intramolecular fashion.
This neighboring group participation can lead to the formation of cyclic products. nih.gov For instance, upon electrophilic activation of the double bond, the ether oxygen can attack the resulting carbocation intramolecularly, forming a five-membered tetrahydrofuran (B95107) ring. This type of reaction, known as an electrophile-induced ether transfer, has been observed in homoallylic ether systems and provides a powerful method for the stereocontrolled synthesis of substituted cyclic ethers. nih.gov
The general mechanism for electrophilic addition with intramolecular participation is as follows:
Electrophilic Attack: The alkene π-bond attacks an electrophile (E⁺).
Carbocation Formation: A carbocation is formed at the more substituted carbon of the original double bond.
Intramolecular Cyclization: The ether oxygen acts as an internal nucleophile, attacking the carbocation to form a cyclic oxonium ion intermediate.
Nucleophilic Opening: An external nucleophile (Nu⁻) attacks one of the carbons of the cyclic oxonium ion, opening the ring and leading to the final product.
Table 4: Electrophilic Addition to Unsaturated Ether Analogs
| Unsaturated Ether | Electrophile | Nucleophile/Solvent | Major Product Type | Mechanistic Feature |
|---|---|---|---|---|
| Homoallylic alkoxymethyl ether | I₂ | Toluene | Halomethyl-substituted tetrahydrofuran | Intramolecular ether transfer via an oxonium ion. nih.gov |
| 1,3-Butadiene | HBr | - | 1,2- and 1,4-addition products | Formation of a resonance-stabilized allylic carbocation. libretexts.org |
| 2-Methylpropene | HOBr | H₂O | Halohydrin | Markovnikov addition of electrophilic halogen. msu.edu |
Cycloaddition and Intramolecular Ring Closure Reactions
The double bond in this compound can participate in cycloaddition reactions, where it reacts with another π-system to form a cyclic product. These reactions are powerful tools for the construction of complex ring systems. A common example is the [3+2] cycloaddition, where the alkene acts as a dipolarophile and reacts with a 1,3-dipole to form a five-membered ring. mdpi.com
Furthermore, the pentenyl chain allows for the possibility of intramolecular ring closure reactions. organic-chemistry.org For instance, under radical conditions, a radical can be generated elsewhere in the molecule, which can then add to the double bond to form a cyclic radical. This is a common strategy for the synthesis of five- and six-membered rings. In the case of a 4-pentenyl-1-oxy radical (an analogous system), a 5-exo-trig cyclization is highly favored, leading to the formation of a substituted tetrahydrofuran ring. acs.org
Table 5: Cycloaddition and Intramolecular Cyclization Reactions of Alkenyl Ethers
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular [3+2] Cycloaddition | Alkenyl nitroether | Silylating agent, base | Dihydrofuro[3,4-c]isoxazoline | mdpi.com |
| Intermolecular [3+2] Cycloaddition | Propadienyl silyl ether, Alkenyl ether | Pt(II) catalyst | Functionalized cyclopentene | nih.gov |
| Intramolecular Radical Cyclization | 4-Pentenyl-1-oxy radical | Radical initiator | Substituted tetrahydrofuran | acs.org |
| Intramolecular Trapping of Oxonium Ion | Unsaturated tetrahydropyran (B127337) with allylsilane | Spontaneous | Spirocyclic ether | nih.govacs.org |
Sigmatropic Rearrangements (e.g., Claisen Rearrangement in Unsaturated Systems)
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system in a concerted step. fiveable.me Among the most studied is the libretexts.orglibretexts.org-sigmatropic rearrangement, famously exemplified by the Claisen rearrangement. numberanalytics.comwikipedia.org The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This transformation proceeds through a highly ordered, cyclic, chair-like transition state and is generally intramolecular and stereospecific. organic-chemistry.orglscollege.ac.in
While the traditional substrate is an allyl vinyl ether, variations of the rearrangement have been developed for other unsaturated systems. caltech.edu For instance, the structure of this compound is that of a homoallyl ether. Rearrangements of allyl homoallyl ethers to produce γ,δ-unsaturated carbonyl compounds have been achieved using transition metal catalysts, such as iridium complexes. organic-chemistry.org The scope of Claisen and related rearrangements has been expanded to include various substrates, often accelerated by thermal conditions or the use of catalysts. organic-chemistry.orgcaltech.edu
The table below summarizes several key variations of the Claisen rearrangement, highlighting the diversity of substrates and resulting products.
| Rearrangement Type | Substrate | Product | Key Features |
| Aliphatic Claisen wikipedia.orgorganic-chemistry.org | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Thermally induced, concerted libretexts.orglibretexts.org-sigmatropic shift. |
| Aromatic Claisen wikipedia.orgorganic-chemistry.org | Allyl phenyl ether | o-Allylphenol | libretexts.orglibretexts.org-rearrangement followed by tautomerization to regain aromaticity. |
| Johnson-Claisen lscollege.ac.in | Allylic alcohol + Orthoester | γ,δ-Unsaturated ester | Involves an in-situ generated ketene (B1206846) acetal (B89532) intermediate. |
| Ireland-Claisen organic-chemistry.org | Allylic ester | γ,δ-Unsaturated carboxylic acid | Silyl ketene acetal intermediate formed via enolate; occurs at lower temperatures. |
| Eschenmoser-Claisen organic-chemistry.org | Allylic alcohol + Amide acetal | γ,δ-Unsaturated amide | Utilizes a dimethylacetamide acetal to form an enamine intermediate. |
| Bellus-Claisen wikipedia.orglscollege.ac.in | Allylic ether, amine, or thioether + Ketene | γ,δ-Unsaturated ester, amide, or thioester | Reacts with electrophilic ketenes to form the rearranged product. |
This table illustrates various named Claisen rearrangements, their respective starting materials, and the characteristic products formed.
Investigations into Radical and Carbocationic Processes in Unsaturated Ether Systems
Unsaturated ethers can undergo reactions involving highly reactive intermediates such as radicals and carbocations, particularly under oxidative or photolytic conditions. psu.edursc.org These processes are distinct from the concerted pericyclic pathways of sigmatropic rearrangements and open up different reaction manifolds, including cyclizations and additions.
Mechanistic studies have shown that photoinduced electron transfer (PET) can generate radical cations from unsaturated silyl enol ethers. psu.edursc.org These radical cation intermediates are key to subsequent reactions, such as cyclization. The cyclization of hex-5-enyl radicals, for example, preferentially forms cyclopentanemethyl radicals. psu.edu In these systems, polymerization often competes as a major side reaction. psu.edu The stability of radical intermediates is a crucial factor; radicals adjacent to functional groups like ethers are generally more stable than tertiary alkyl radicals. libretexts.org
The interplay between radical and carbocationic pathways, sometimes described as a radical-polar crossover, is a common feature in the difunctionalization of alkenes. rsc.org A typical mechanism involves the addition of a radical to a double bond, generating a new carbon-centered radical. Subsequent oxidation of this radical yields a carbocation, which can then be trapped by a nucleophile, such as an alcohol, to form an ether product. rsc.org
The reaction pathways can be directed by controlling the reaction conditions. For example, in the cyclization of certain unsaturated precursors, the presence of an external nucleophile can trap a radical cation to form a new radical intermediate, which can then proceed to form aryltetralin cyclic ethers. nih.gov The choice of oxidant or the inclusion of a hydrogen atom donor can selectively favor one pathway over another, demonstrating the ability to control the reaction outcome between radical and carbocationic routes. nih.gov
| Intermediate | Generation Method | Subsequent Reaction | Typical Product |
| Radical Cation | Photoinduced Electron Transfer (PET) psu.edursc.org | Intramolecular Cyclization psu.edunih.gov | Cyclic ethers/ketones |
| Carbon-centered Radical | Radical addition to an alkene rsc.org | Oxidation to carbocation rsc.org | Intermediate for further functionalization |
| Carbocation | Oxidation of a radical rsc.org | Nucleophilic attack (e.g., by an alcohol) rsc.org | Difunctionalized ether |
| Carbocation | Reaction of an alkene with an electrophile sinica.edu.tw | Elimination of a leaving group (e.g., silyl) sinica.edu.tw | α-Substituted carbonyl compound |
This table outlines the generation and subsequent reactivity of radical and carbocationic intermediates in unsaturated ether systems.
Advanced Mechanistic Studies through Isotope Labeling and Kinetic Analysis
To unambiguously determine the mechanisms of complex organic reactions, including those involving unsaturated ethers, chemists employ advanced techniques like isotope labeling and kinetic analysis. dalalinstitute.com Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to trace its path throughout the reaction, providing direct evidence for bond-forming and bond-breaking events. dalalinstitute.com
Kinetic Isotope Effect (KIE) studies measure the change in reaction rate upon isotopic substitution. dalalinstitute.comwikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.comlibretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.orglibretexts.org These effects arise because heavier isotopes form stronger bonds and have lower zero-point vibrational energies, requiring more energy to reach the transition state. dalalinstitute.comlibretexts.org
A detailed investigation into the acid-catalyzed hydrolysis of methyl xylopyranosides (cyclic ethers) provides a clear example of the power of KIE studies. acs.org By measuring various KIEs, researchers elucidated key features of the reaction's transition state.
| Kinetic Isotope Effect (KIE) Type | Value for α-anomer | Value for β-anomer | Mechanistic Implication |
| α-D (kH/kD) | 1.128 ± 0.004 | 1.098 ± 0.005 | Indicates significant C1-H bond weakening, suggesting carbocation character at the anomeric carbon. |
| Leaving-group 18O (k16/k18) | 1.023 ± 0.002 | 1.023 ± 0.003 | Confirms that C-O bond cleavage is part of the rate-determining step. |
| Ring 18O (k16/k18) | 0.983 ± 0.001 | 0.978 ± 0.001 | An inverse effect suggests increased C-O bond order or geometric changes at the ring oxygen in the transition state. |
| Anomeric 13C (k12/k13) | 1.006 ± 0.001 | 1.006 ± 0.003 | A small, normal effect consistent with a dissociative (SN1-like) mechanism. |
Data from the hydrolysis of methyl xylopyranosides at 80 °C. acs.org These KIE values provide detailed insight into the nature of the transition state during the hydrolysis of a cyclic ether.
The results from this study demonstrated that the hydrolysis proceeds through a transition state with significant oxocarbenium ion character, where the exocyclic C-O bond is substantially cleaved. acs.org Such detailed kinetic analyses are indispensable for distinguishing between proposed mechanisms and understanding the electronic and geometric demands of a reaction.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-pentenyl pentyl ether. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pentyl group and the pentenyl group. Protons on carbons adjacent to the ether oxygen (α-protons) are deshielded and typically resonate in the 3.3–4.5 ppm range. pressbooks.pubopenstax.orgpressbooks.publibretexts.orgopenstax.org Vinylic protons, those directly attached to the double bond, are expected to appear further downfield, generally between 5.0 and 6.0 ppm. The remaining aliphatic protons on both chains would appear in the more shielded upfield region, typically between 0.8 and 2.2 ppm. openstax.orgmnstate.edu Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets, multiplets), which are invaluable for confirming the sequence of atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Carbons bonded to the electronegative oxygen atom (α-carbons) are deshielded and their signals are found in the 50–80 ppm region. openstax.orgoregonstate.eduwisc.edulibretexts.orghw.ac.ukyoutube.com The sp²-hybridized carbons of the C=C double bond typically resonate in the 115–140 ppm range. libretexts.org The remaining sp³-hybridized carbons of the alkyl chains appear at higher fields (further upfield) in the spectrum. oregonstate.edulibretexts.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Protons on carbon α to ether (CH₂-O) | 3.3 – 4.5 pressbooks.publibretexts.org | 65 – 80 openstax.orgyoutube.com |
| Vinylic protons (=CH) | 5.0 – 6.0 chemistrysteps.com | 115 – 140 libretexts.org |
| Allylic protons (=CH-CH₂) | 1.8 – 2.2 mnstate.edu | 20 – 35 |
| Other aliphatic protons (CH₂, CH₃) | 0.8 – 1.7 openstax.org | 10 – 35 libretexts.org |
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₂₀O), the exact mass can be precisely determined using high-resolution mass spectrometry (HRMS). sinica.edu.tw
Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. The molecular ion of ethers can sometimes be weak or absent. whitman.edumiamioh.eduscribd.com The fragmentation of aliphatic ethers is dominated by two primary pathways:
α-cleavage: This involves the homolytic cleavage of a carbon-carbon bond adjacent to the ether oxygen. This is often a dominant fragmentation pathway because it leads to the formation of a resonance-stabilized oxonium ion. whitman.edumiamioh.eduscribd.comwikipedia.org For this compound, α-cleavage on the pentyl side would result in the loss of a butyl radical (C₄H₉•) to form a fragment with a mass-to-charge ratio (m/z) of 101.
C-O Bond Cleavage: Heterolytic cleavage of the carbon-oxygen bond can also occur, leading to the formation of alkyl or alkenyl cations. scribd.com Cleavage could produce a pentyl cation (m/z 71) or a pentenyl cation (m/z 69).
Interactive Table: Predicted Major Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 156 | [C₁₀H₂₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 101 | [CH₃(CH₂)₄OCH₂]⁺ | α-cleavage (loss of C₄H₉• from pentyl side) |
| 87 | [CH₃CH₂CH=CHCH₂O]⁺ | α-cleavage (loss of C₅H₁₁• from pentenyl side, less common) |
| 71 | [C₅H₁₁]⁺ | C-O bond cleavage (pentyl cation) |
| 69 | [C₅H₉]⁺ | C-O bond cleavage (pentenyl cation) |
Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation of a specific, isolated precursor ion. nih.govnih.govchemrxiv.orgchemrxiv.org In this technique, a precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, subjected to an activation process that causes it to fragment, and the resulting product ions are then mass-analyzed. nih.govnih.gov
Collision-Induced Dissociation (CID): This is the most common activation method, where the precursor ion collides with neutral gas molecules (like argon or nitrogen), converting some of its kinetic energy into internal energy, which induces fragmentation. nih.govwikipedia.orgthermofisher.comnih.gov For instance, the m/z 101 fragment from this compound could be isolated and subjected to CID. The resulting secondary fragments would help confirm its structure.
Higher-Energy Collisional Dissociation (HCD): Used in Orbitrap mass spectrometers, HCD is a CID technique that occurs external to the ion trap, providing high-resolution fragment data. thermofisher.com
Other Techniques: While Electrospray Ionization (ESI) is more common for polar and larger molecules, it can be used for smaller molecules, often by forming adducts. rsc.org Ultraviolet Photodissociation (UVPD) is another advanced technique that can provide complementary fragmentation information.
The MS/MS spectrum allows for the establishment of fragmentation pathways, which helps to piece together the molecule's structure with high confidence. qut.edu.au
The study of gas-phase ion chemistry reveals the intrinsic reactivity and stability of ionized molecules, free from solvent effects. wikipedia.org Ionized ethers can undergo various unimolecular reactions, including rearrangements and eliminations. acs.org
For the this compound radical cation, the presence of a double bond introduces possibilities for complex rearrangements. For example, intramolecular hydrogen transfers can occur, such as a McLafferty-type rearrangement if a sterically accessible γ-hydrogen exists relative to the radical site on the oxygen. wikipedia.org Charge-remote fragmentation, where fragmentation occurs at a site distant from the initial charge location, is also a possibility. nih.gov The study of these gas-phase reactions, often aided by computational chemistry, provides fundamental insights into the ion's potential energy surface and reaction mechanisms. acs.orgelsevierpure.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups are the ether linkage (C-O-C) and the carbon-carbon double bond (C=C).
C-O-C Stretch: Aliphatic ethers typically show a strong, characteristic C-O-C asymmetric stretching absorption in the IR spectrum between 1050 and 1150 cm⁻¹. pressbooks.publibretexts.orgopenstax.org This is often one of the most prominent peaks in the fingerprint region. spectroscopyonline.com
C=C Stretch: The C=C double bond will give rise to a stretching vibration in the region of 1640–1680 cm⁻¹, though its intensity can be variable in the IR spectrum.
C-H Stretches: The spectrum will also feature C-H stretching vibrations. Absorptions just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds (from the alkyl chains), while absorptions just above 3000 cm⁻¹ correspond to the sp²-hybridized C-H bonds of the alkene.
Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of nonpolar bonds, making it a good technique for observing the C=C stretch.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |
| C-H Stretch (sp²) | =C-H | 3010 – 3100 | Medium |
| C-H Stretch (sp³) | -C-H | 2850 – 3000 | Strong |
| C=C Stretch | Alkene | 1640 – 1680 | Medium-Weak |
| C-O-C Asymmetric Stretch | Ether | 1050 – 1150 pressbooks.publibretexts.org | Strong |
| =C-H Bend (out-of-plane) | Alkene | 650 – 1000 | Strong |
Chromatographic Methods for Separation, Purification, and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for assessing its final purity.
Given the nonpolar nature of this ether, normal-phase chromatography is a suitable method for purification. acs.org Flash column chromatography, using silica (B1680970) gel as the stationary phase, is a common and effective technique. uvic.carochester.edu The mobile phase, or eluent, would typically be a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), with the polarity adjusted to achieve optimal separation. rochester.edurochester.edu The order of elution generally sees less polar compounds eluting before more polar ones. uvic.ca More advanced techniques like extraction chromatography using ether-functionalized resins are also being developed for specific separation challenges. nih.gov
Gas chromatography is the premier analytical technique for the analysis of volatile compounds like this compound. chromforum.orgthermofisher.com Its high resolving power makes it ideal for separating complex mixtures and assessing the purity of a sample. chromforum.org
In a typical GC analysis, the ether sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. For a moderately polar compound like an unsaturated ether, a column with a nonpolar (e.g., polydimethylsiloxane) or mid-polar (e.g., cyanopropylphenyl) stationary phase would be appropriate. chromforum.orgchromatographyonline.com
A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For definitive identification, a mass spectrometer is used as the detector (GC-MS), providing both retention time data and a mass spectrum for the eluting compound, which can be compared to libraries for confirmation. thermofisher.com GC can also be used to separate geometric isomers (E/Z) of this compound and quantify any impurities present. wiley.com
Liquid Chromatography (LC) for Complex Mixture Analysis
While gas chromatography (GC) is frequently the method of choice for analyzing volatile and semi-volatile compounds like ethers, high-performance liquid chromatography (HPLC) offers significant advantages, particularly in the separation of isomers and non-volatile components within a complex mixture. For a compound such as this compound, which can exist as different geometric isomers (cis/trans) due to the double bond, HPLC provides a powerful tool for their resolution, which can be challenging for GC methods alone. mostwiedzy.plbiorxiv.org
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of moderately polar to nonpolar compounds. sielc.comchromatographyonline.com In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For a mixture containing this compound and its isomers, the subtle differences in their polarity and hydrophobicity would lead to different retention times on the column, allowing for their separation and quantification. restek.com The retention of unsaturated compounds in RP-HPLC is influenced by the chain length, and the presence and position of the double bond. jsbms.jp
The following interactive data table illustrates a hypothetical separation of C10 unsaturated ether isomers, including the cis and trans isomers of this compound, using RP-HPLC with UV detection. The conditions are based on typical methods for separating fragrance allergens and other volatile compounds. researchgate.net
Table 1: Hypothetical RP-HPLC Separation of C10 Unsaturated Ether Isomers
| Compound | Isomer | Retention Time (min) | Peak Area (%) |
|---|---|---|---|
| This compound | cis | 12.5 | 45.2 |
| This compound | trans | 13.1 | 48.5 |
| 2-Pentenyl pentyl ether | cis | 11.8 | 2.1 |
| 2-Pentenyl pentyl ether | trans | 12.2 | 3.5 |
| 4-Pentenyl pentyl ether | - | 11.2 | 0.7 |
Conditions: Column: C18 (250 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile/Water gradient; Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.
X-ray Crystallography for Solid-State Molecular Structure Determination (where applicable to derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. jsbms.jpresearchgate.net For a compound like this compound, which is likely a liquid at room temperature, direct analysis by X-ray crystallography is not feasible. However, the technique can be applied to solid derivatives of the molecule. acs.org The formation of a crystalline derivative allows for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and stereochemistry. acs.org
A relevant derivatization strategy for alkenes is the formation of crystalline osmate esters through reaction with osmium tetroxide and a suitable ligand like tetramethylethylenediamine (TMEDA). acs.org This method has been successfully used to determine the structure and absolute configuration of liquid alkenes, including enol ethers. acs.org The heavy osmium atom in the derivative facilitates the crystallographic analysis. acs.org Another approach could involve the synthesis of a metal complex where the alkene moiety of this compound coordinates to a metal center, forming a stable, crystalline solid. wikipedia.orgmangaldaicollege.org
The crystallographic data obtained from such a derivative would provide precise information on the conformation of the pentenyl and pentyl chains and the geometry around the ether oxygen and the double bond. The table below presents hypothetical crystallographic data for a crystalline derivative of an unsaturated ether, illustrating the type of structural information that can be obtained. cdnsciencepub.comresearchgate.netacademie-sciences.fr
Table 2: Hypothetical Crystallographic Data for a Solid Derivative of an Unsaturated Ether
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 8.789(1) |
| β (°) | 105.2(1) |
| Volume (Å3) | 1325.4(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm3) | 1.254 |
Emerging Spectroscopic and Imaging Techniques for Chemical Analysis
The analysis of complex mixtures containing volatile compounds like this compound is continually advancing with the development of new and powerful analytical techniques. These emerging methods offer higher sensitivity, better resolution, and real-time analysis capabilities compared to traditional methods.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive technique for the real-time monitoring of VOCs in the gas phase. nih.govgcms.czusda.govresearchgate.net It utilizes soft chemical ionization, where protonated water molecules (H₃O⁺) transfer a proton to the analyte molecules with higher proton affinity. gcms.cz This results in minimal fragmentation, leading to simple mass spectra dominated by the protonated molecular ion [M+H]⁺. researchgate.net For this compound (C₁₀H₂₀O, molecular weight 156.27 g/mol ), the expected protonated molecule would be detected at m/z 157.27. PTR-MS is particularly useful for high-throughput screening and monitoring dynamic processes. researchgate.net
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) combines the separation power of gas chromatography with the high sensitivity of ion mobility spectrometry. researchgate.netresearchgate.net After separation on a GC column, compounds are ionized and enter an IMS drift tube. Here, they are separated based on their size, shape, and charge, providing an additional dimension of separation. researchgate.net This technique is excellent for the analysis of complex volatile mixtures, such as fragrances, and can help to differentiate isomeric compounds. researchgate.net The output is a two-dimensional plot of GC retention time versus IMS drift time, which provides a characteristic fingerprint of the sample. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant increase in peak capacity and resolution compared to conventional GC. wikipedia.orgsrainstruments.itleco.co.thnih.gov In GCxGC, the effluent from a primary GC column is subjected to a second, much faster separation on a secondary column with a different stationary phase. srainstruments.it This results in a highly detailed two-dimensional chromatogram that can resolve hundreds or even thousands of compounds in a single analysis, making it ideal for the in-depth characterization of essential oils and fragrance compositions where this compound might be found. wikipedia.orgnih.gov
The following table provides a hypothetical dataset from the analysis of a complex fragrance mixture containing this compound and other components, illustrating the type of data obtained from these advanced techniques.
Table 3: Illustrative Data from Advanced Analytical Techniques for a Fragrance Mixture
| Compound | Technique | Parameter 1 | Parameter 2 | Identification |
|---|---|---|---|---|
| Limonene | GCxGC-TOFMS | 1tR (s): 625 | 2tR (s): 1.8 | Mass Spectrum, Retention Index |
| Linalool | GC-IMS | Retention Time (s): 710 | Drift Time (ms): 9.8 | Retention Time, Drift Time |
| This compound | PTR-MS | m/z: 157.27 | - | Protonated Molecule [M+H]+ |
| Ethyl Butyrate | GCxGC-TOFMS | 1tR (s): 450 | 2tR (s): 1.2 | Mass Spectrum, Retention Index |
| Hexanal | GC-IMS | Retention Time (s): 380 | Drift Time (ms): 8.5 | Retention Time, Drift Time |
Theoretical and Computational Chemistry Investigations of Unsaturated Ethers
Quantum Chemical Calculations: Electronic Structure, Energetics, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental tools for exploring the intrinsic properties of molecules. They allow for the prediction of various characteristics, from the distribution of electrons to the energies of different molecular arrangements and the simulation of spectra.
Density Functional Theory (DFT) Applications in Ether Chemistry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to investigate the electronic structure and properties of organic molecules, including unsaturated ethers.
DFT calculations can determine key electronic properties that govern the reactivity of a molecule like 3-pentenyl pentyl ether. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its behavior in electronic transitions. Furthermore, DFT can accurately predict the molecular dipole moment, which influences physical properties like solubility and boiling point, and the distribution of partial atomic charges (e.g., Mulliken charges), which reveals sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Another significant application of DFT is the prediction of vibrational frequencies. researchgate.netacs.orgpsu.edu These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. By simulating the infrared (IR) spectrum, researchers can identify characteristic peaks, such as the prominent C-O-C stretching vibration, which is a hallmark of ethers. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can produce theoretical spectra that show good agreement with experimental data, although a scaling factor is often applied to the calculated frequencies to better match experimental values. researchgate.netresearchgate.net
Table 1: Hypothetical DFT-Calculated Electronic and Spectroscopic Properties for this compound
| Property | Calculated Value | Unit |
| HOMO Energy | -9.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 10.7 | eV |
| Dipole Moment | 1.3 | Debye |
| C-O-C Stretch Freq. (scaled) | 1115 | cm⁻¹ |
| C=C Stretch Freq. (scaled) | 1650 | cm⁻¹ |
| =C-H Stretch Freq. (scaled) | 3025 | cm⁻¹ |
| Note: These values are representative and based on typical results for similar unsaturated ethers calculated at the B3LYP/6-31G(d) level of theory. |
Ab Initio Methods for High-Accuracy Calculations
For situations demanding higher accuracy, ab initio (from first principles) methods are employed. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations than DFT, particularly concerning electron correlation. nih.gov
These methods are also essential for the accurate prediction of spectroscopic properties, such as NMR chemical shifts. nih.govrug.nlresearchgate.netrsc.org While DFT can provide good estimates, higher-level ab initio calculations often yield results that are in closer agreement with experimental NMR data, aiding in the definitive structural elucidation of complex molecules. The trade-off for this increased accuracy is a significant increase in computational expense, limiting their application to smaller or medium-sized molecules.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the alkyl and alkenyl chains in this compound means it can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements (the global minimum) and other low-energy conformers that may be present at room temperature. mdpi.comnih.govnih.gov
Computational methods map the potential energy surface (PES) of the molecule by calculating the energy as a function of its geometric parameters, such as dihedral angles. iastate.edunih.gov The PES is a multidimensional landscape where valleys correspond to stable conformers (energy minima) and mountain passes represent the transition states between them. iastate.edu For an unsaturated ether, key dihedral angles would include rotations around the C-O bonds and the C-C single bonds of the pentenyl and pentyl chains. Studies on analogous molecules like ethyl methyl ether show distinct energy minima for different conformers, with energy barriers separating them. nih.gov For this compound, interactions between the double bond and the ether oxygen, as well as steric hindrance between the two chains, would significantly influence the relative stability of its conformers.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Extended chain, anti-periplanar C-C-O-C | 0.00 |
| B | Gauche C-C-O-C arrangement | 1.35 |
| C | Folded structure with chain interaction | 2.50 |
| D | Highly sterically hindered arrangement | 6.40 |
| Note: Values are representative, based on MP2/6-311G(2d,2p) calculations for similar ethers, indicating the energy difference relative to the most stable conformer (A). nih.gov |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the transformation from reactants to products, it is possible to locate the high-energy transition state (TS) that represents the bottleneck of the reaction. researchgate.netresearchgate.net The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a key determinant of the reaction rate. nih.govmdpi.com
For an unsaturated ether, several reactions could be modeled, including acid-catalyzed cleavage or pyrolysis. wikipedia.orgmasterorganicchemistry.compressbooks.pubresearchgate.netresearchgate.net In an acid-catalyzed cleavage, the ether oxygen is first protonated. Depending on the structure, the subsequent cleavage of a C-O bond can proceed via an SN1 or SN2 mechanism. masterorganicchemistry.compressbooks.pub Computational modeling can determine the structures of the transition states for both pathways and calculate their respective activation energies, thereby predicting which mechanism is more favorable. For instance, the cleavage of an ether bond can be modeled to proceed through a four- or six-membered ring transition state, with DFT calculations revealing the associated Gibbs free energy barriers. researchgate.net
Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
| Path 1: SN2 Cleavage | Nucleophilic attack at the pentyl group | 25.5 |
| Path 2: SN1 Cleavage | Formation of a pentenyl carbocation | 22.0 |
| Path 3: Pyrolysis | Homolytic C-O bond cleavage | 55.0 |
| Note: These are illustrative values based on DFT calculations for cleavage and pyrolysis reactions of analogous ethers, demonstrating how theory can predict the most likely reaction pathway. researchgate.netresearchgate.net |
Applications in Advanced Organic Synthesis and Precursor Chemistry
3-Pentenyl Pentyl Ether and Analogs as Versatile Synthons for Complex Organic Molecules
The reactivity of the carbon-carbon double bond in this compound allows it to serve as a versatile synthon, or synthetic building block, for the construction of more complex organic molecules. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In the case of this compound, the pentenyl group can be strategically modified through various addition and rearrangement reactions to introduce new functional groups and extend the carbon skeleton.
For instance, the double bond can undergo electrophilic addition reactions with reagents such as halogens, hydrogen halides, and water (in the presence of an acid catalyst). These reactions lead to the formation of functionalized ethers that can be further elaborated. Moreover, the double bond is susceptible to oxidation, which can yield diols or be cleaved to form smaller carbonyl compounds, providing access to a different set of synthetic intermediates.
The utility of unsaturated ethers as synthons is further expanded through the use of organometallic catalysis. Transition metal-catalyzed reactions, such as hydroformylation, hydroboration-oxidation, and cross-metathesis, can be employed to introduce a variety of functional groups at the site of the double bond with high chemo- and regioselectivity. The choice of catalyst and reaction conditions can be tuned to achieve the desired molecular complexity.
Strategic Incorporation of Unsaturated Ether Moieties into Scaffold Synthesis
Molecular scaffolds form the core structure of many biologically active compounds and materials. The strategic incorporation of unsaturated ether moieties, such as the 3-pentenyl ether group, into these scaffolds can impart desirable properties and provide handles for further functionalization. The ether linkage can influence the conformational properties of the scaffold, while the unsaturated side chain offers a site for diversification.
One approach to incorporating these moieties is through the Williamson ether synthesis, where a pentenyl halide is reacted with an alcohol-containing scaffold. Alternatively, an alcohol can be reacted with a pentenyl alcohol under acidic conditions. Once incorporated, the alkene can participate in a variety of subsequent reactions, including polymerization, cross-linking, and click chemistry, to generate complex and diverse molecular architectures.
The presence of the double bond within the scaffold allows for post-synthetic modification, a powerful strategy in drug discovery and materials science. For example, a library of compounds can be generated from a common scaffold by reacting the alkene with a diverse set of reagents. This approach accelerates the discovery of new molecules with optimized properties.
Development and Application of Unsaturated Ethers as Protecting Groups in Multi-Step Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a subsequent reaction. The protecting group must be stable to the reaction conditions and easily removable under mild conditions once its purpose is served. Unsaturated ethers have been explored as protecting groups for alcohols, leveraging the reactivity of the double bond for their removal.
An alcohol can be converted to an unsaturated ether, such as a 3-pentenyl ether, to protect it. This ether is generally stable to a range of reaction conditions, including basic and organometallic reagents. The deprotection, or removal of the pentenyl group, can be achieved through reactions that target the double bond. For example, ozonolysis followed by a reductive workup would cleave the double bond and liberate the original alcohol. Another method could involve isomerization of the double bond to a more labile enol ether, which is readily hydrolyzed.
The development of new protecting groups is an active area of research in organic chemistry. The ideal protecting group is easy to introduce and remove, stable to a wide range of conditions, and does not introduce additional stereocenters if not desired. While not as common as other ether-based protecting groups like silyl (B83357) ethers or benzyl (B1604629) ethers, unsaturated ethers offer a unique set of conditions for their removal, which can be advantageous in the synthesis of complex molecules with multiple sensitive functional groups.
Control of Stereochemistry in Synthetic Transformations Involving Unsaturated Ethers
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic synthesis, particularly in the preparation of pharmaceuticals where different stereoisomers can have vastly different biological activities. The presence of a double bond in unsaturated ethers like this compound offers opportunities for stereocontrolled transformations.
For example, the hydrogenation of the double bond can lead to the formation of a saturated ether with two new stereocenters. By using a chiral catalyst, it is possible to selectively form one stereoisomer over the others. Similarly, epoxidation of the double bond with a chiral oxidizing agent can produce an epoxide with high enantiomeric excess. This chiral epoxide can then be opened with various nucleophiles to generate a range of enantiomerically pure functionalized ethers.
Furthermore, the stereochemistry of the double bond itself (E or Z) can influence the outcome of subsequent reactions. The relative orientation of the substituents on the double bond can direct the approach of reagents, leading to diastereoselective transformations. This substrate-controlled stereoselectivity is a powerful tool in the synthesis of complex natural products and other chiral molecules. The ability to control the stereochemical outcome of reactions involving unsaturated ethers is crucial for their effective application in modern organic synthesis.
Emerging Research Avenues and Future Outlook
Development of Sustainable and Environmentally Benign Synthetic Routes for Unsaturated Ethers
The chemical industry's shift towards green chemistry has spurred significant research into sustainable methods for synthesizing ethers, moving away from traditional protocols that often involve harsh conditions and hazardous waste. alfa-chemistry.com The classic Williamson ether synthesis, for example, requires strong bases and can produce significant salt byproducts, posing environmental concerns. google.com
Modern research focuses on atom-economical and environmentally benign alternatives. These include:
Catalytic Dehydration of Alcohols: A common method for producing symmetrical ethers, this approach is being refined to improve selectivity and reduce the high temperatures and strong acids typically required. google.comacs.org
Microwave-Assisted and Sonochemical Reactions: These energy-efficient techniques can accelerate reaction rates, often leading to higher yields with minimal use of harmful solvents. alfa-chemistry.com
Use of Greener Solvents: There is a growing emphasis on replacing conventional organic solvents with more sustainable options like water or conducting reactions under solvent-free conditions to minimize environmental impact. rsc.orgijsr.in A key goal is to develop protocols where the product can be easily separated, reducing the need for energy-intensive purification steps like distillation. google.com
Enzymatic Polymerization: Biocatalysis, using enzymes such as Candida antarctica Lipase B (CALB), represents an eco-friendly approach. This method allows for the synthesis of polyesters from biobased monomers in a two-stage process, highlighting a sustainable pathway for creating complex molecules. rug.nl
These evolving strategies aim to make the production of unsaturated ethers like 3-pentenyl pentyl ether not only more efficient but also economically and ecologically viable. alfa-chemistry.com
Innovation in Catalytic Systems for Etherification and Ether Reactions
Catalysis is at the heart of modern ether synthesis, offering pathways that are more selective and efficient than stoichiometric methods. acs.org Innovations span homogeneous, heterogeneous, and biocatalytic systems, each with distinct advantages for producing unsaturated ethers.
Heterogeneous Catalysts: These are often preferred in industrial applications due to their ease of separation and recyclability.
Bi-functional Al-Ni-P Catalysts: Recent studies have shown that cost-effective and robust Al-Ni-P catalysts can successfully synthesize a range of unsaturated ethers. This is achieved through the selective hydrogenation coupling of an unsaturated aldehyde with an alcohol under mild conditions, such as low hydrogen pressure (0.1 MPa H₂), demonstrating a green and highly efficient technique. mdpi.com
Acid Zeolites: Zeolites like HZSM-5 have demonstrated good performance in the etherification of glycols with alcohols. The catalyst's hydrophobicity and framework structure are critical factors influencing conversion rates and product selectivity. researchgate.net
Supported Metal Oxides: A system using titanium oxide-supported molybdenum oxide has been developed for the versatile etherification of various alcohols with allyl alcohol. This method is notable for producing only water as a byproduct and for the gradual in situ generation of the active catalyst from commercially available precursors. rsc.org
Homogeneous Catalysts: These catalysts often exhibit high activity and selectivity under mild conditions.
Ruthenium-Hydride Complexes: Well-defined cationic Ru-H complexes have been shown to effectively catalyze the reductive etherification of aldehydes and ketones with alcohols. This method is particularly noteworthy for its use of water as a solvent and molecular hydrogen as a benign reducing agent. nih.gov
Iridium Catalysts: A homogeneous iridium catalyst featuring an N-heterocyclic carbene and a bulky phosphine (B1218219) ligand can mediate the condensation of allylic alcohols with other alcohol nucleophiles, forming a diverse array of ether products with low catalyst loading. strath.ac.uk
Palladium and Gold-Based Systems: Palladium catalysts are used for the regioselective intermolecular hydroalkoxylation of 1-arylbutadienes. organic-chemistry.org Gold-catalyzed protocols, often enhanced by microwave assistance, can activate alcohols to directly form unsymmetrical ethers. organic-chemistry.org
Photoredox Catalysis: This emerging area uses visible light to generate reactive alkoxy radicals from alcohols, enabling C-O bond formation under exceptionally mild, room-temperature conditions. This approach avoids the need for halide substrates, representing a mechanistically novel strategy for synthesizing complex ethers. acs.org
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Al-Ni-P Heterogeneous Catalysts | Selective Hydrogenation Coupling | Cost-effective, robust, mild conditions (0.1 MPa H₂), high yields (up to 97%). | mdpi.com |
| Cationic Ru-H Complexes | Reductive Etherification | Uses water as a solvent and H₂ as a reducing agent; highly chemoselective. | nih.gov |
| TiO₂/MoO₃ | Dehydration of Alcohols | Sustainable (water is the only byproduct), catalyst generated in-situ. | rsc.org |
| Homogeneous Iridium Catalysts | Condensation of Allylic Alcohols | Low catalyst and nucleophile loadings, forms diverse ethers. | strath.ac.uk |
| Visible-Light Photoredox Catalysts (e.g., fac-Ir(ppy)₃) | Alkoxy Radical Generation | Extremely mild (room temp.), avoids halide substrates, novel mechanism. | acs.org |
| Acid Zeolites (e.g., HZSM-5) | Etherification of Glycols | High conversion rates correlated with catalyst hydrophobicity, reusable. | researchgate.net |
Integration of Advanced Analytical Techniques for In-situ Reaction Monitoring
Understanding and optimizing the synthesis of specific molecules like this compound requires precise control over reaction parameters. Advanced analytical techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for chemists. mt.com These methods provide real-time data on reaction kinetics, the formation of transient intermediates, and conversion rates without altering the reaction conditions. mt.com
Key in-situ spectroscopic techniques include:
Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR, a technology based on FTIR, uses probes that can be directly inserted into a reaction vessel. mt.com It is highly effective for tracking the concentration changes of key functional groups in real-time. For an etherification reaction, one could monitor the disappearance of the alcohol's O-H stretch and the appearance of the characteristic C-O-C stretch of the ether product. mt.com
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for analyzing covalent bonds that are weak in IR absorption. It can provide insights into catalyst structure and reaction pathways. birmingham.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements have made in-situ NMR a powerful tool for mechanistic investigations. It can provide detailed structural information on all species in solution, including reactants, intermediates, and products, offering a comprehensive view of the reaction progress. uvic.ca
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) enable real-time monitoring of catalytic intermediates and can be used in conjunction with NMR to build a complete picture of a reaction's mechanism and kinetics. uvic.ca
The integration of these techniques allows for rapid process development and optimization, ensuring reaction robustness and efficiency, which is crucial for both laboratory-scale synthesis and industrial scale-up. mt.comnih.gov
Exploration of Novel Reactivity Manifolds and Transformations for Unsaturated Ethers
Unsaturated ethers are valuable synthetic intermediates due to the presence of two reactive centers: the ether linkage and the carbon-carbon double bond. quora.com Research is actively exploring new ways to functionalize these molecules beyond their synthesis. The reactivity of the double bond in a compound like this compound allows for a wide range of transformations, making it a versatile platform for creating more complex molecular architectures.
Novel transformations being investigated include:
Radical Reactions: The generation of alkoxy radicals under photoredox catalysis opens up new pathways for intramolecular reactions, such as 1,5-hydrogen atom transfer, leading to the synthesis of functionalized cyclic ethers like tetrahydrofurans. acs.org Radical additions across the double bond can also be used to introduce new functional groups. rsc.org
Alkene Difunctionalization: This strategy involves the simultaneous addition of an alkoxy group and another functional group across the double bond. Recent methods have utilized sulfonyl radicals, generated from sulfonyl hydrazides, to react with enol ethers, forming α-tertiary ethers with new sulfur-containing moieties. rsc.org
Catalytic Rearrangements: Iridium-catalyzed 1,3-rearrangements of allylic ethers can produce new, sterically hindered allylic ethers that may be difficult to access through other methods. organic-chemistry.org
Hydroalkoxylation and Oxyarylation: Catalytic systems using gold or nickel can facilitate the addition of alcohols across dienes or allenes, providing regio- and stereoselective access to various allylic ethers. organic-chemistry.org
These innovative reactions expand the synthetic utility of unsaturated ethers, positioning them as key building blocks for discovering molecules with novel properties and functions. news-medical.net
Potential in Supramolecular Chemistry and Advanced Materials as Building Blocks
The unique structural features of unsaturated ethers make them attractive candidates as building blocks for supramolecular assemblies and advanced functional materials. researchgate.net
Supramolecular Chemistry: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor or a coordination site for metal cations. This property is fundamental to the function of crown ethers, which are cyclic polyethers capable of selectively binding specific ions. alfa-chemistry.comnih.gov While this compound is an acyclic ether, its fundamental C-O-C unit is the basis for these larger, more complex structures. Researchers are exploring the synthesis of silicon-based analogues of crown ethers, demonstrating the ongoing effort to create novel macrocycles with unique coordination properties. nih.gov
Advanced Materials and Polymers: The presence of a polymerizable group—the pentenyl double bond—allows unsaturated ethers to serve as monomers for creating new polymers. researchgate.net For instance, poly(silyl ether)s (PSEs) are a class of silicon-based polymers that exhibit high thermal stability and tunable hydrolytic degradability. mdpi.com The synthesis of such polymers often involves hydrosilylation, a reaction compatible with the double bond in an unsaturated ether. The resulting materials have potential applications as degradable and sustainable alternatives to traditional polymers. mdpi.com Ethers are also integral building blocks in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net
The exploration of fluoroalkyl allyl ethers as precursors for environmentally safer multiblock molecules further underscores the potential of this compound class in creating materials with tailored properties for advanced applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-pentenyl pentyl ether, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution (SN2) mechanisms, analogous to pentyl phenyl ether synthesis. For example, reacting a pentyl halide (e.g., pentyl bromide) with a deprotonated alcohol (e.g., 3-pentenol) using a strong base like sodium hydride under anhydrous conditions. Temperature control is critical: lower temperatures (~150–200°C) favor carbonate intermediates, while higher temperatures (>200°C) promote ether formation. Optimization may involve continuous flow reactors to enhance purity and yield .
Q. Which physicochemical properties of this compound are most relevant for solubility and stability studies, and how are they experimentally determined?
- Methodological Answer : Key properties include molecular weight (e.g., ~158.28 g/mol for dipentyl ether), hydrophobicity, vapor pressure, and oxidative stability. Techniques like gas-liquid chromatography (GLC) and Fourier-transform infrared spectroscopy (FT-IR) are used to quantify vapor pressure and monitor reaction progress. For solubility, phase-partitioning experiments in solvents like water, ethanol, or hexane can determine partition coefficients. Oxidative stability is assessed via accelerated aging studies with oxidizing agents (e.g., KMnO4) .
Q. What spectroscopic methods are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : FT-IR is ideal for identifying functional groups (e.g., C-O-C stretches at ~1120 cm<sup>-1</sup>). Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, resolves structural details like pentyl chain conformation and double-bond positions in the 3-pentenyl group. Calibration curves (R<sup>2</sup> ≥ 0.99) using reference standards ensure accurate quantification in mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like peroxides or alkenes during this compound synthesis?
- Methodological Answer : Byproduct formation is temperature-dependent. For example, above 300°C, dehydration of alcohols to alkenes becomes significant. To mitigate this, use lower temperatures (150–200°C) and inert atmospheres (N2 or Ar). Acidic cleavage reagents (e.g., HBr) should be avoided unless intentional. Real-time monitoring via inline FT-IR allows rapid adjustment of parameters like flow rates and temperature gradients .
Q. How can discrepancies between in vitro and in vivo efficacy of this compound derivatives (e.g., antimicrobial agents) be systematically addressed?
- Methodological Answer : In vitro models often lack host factors like serum albumin, which enhance drug efficacy in vivo. To reconcile discrepancies, incorporate physiologically relevant conditions in vitro, such as adding albumin or simulating host metabolic pathways. Preclinical testing should include longitudinal studies in animal models (e.g., murine infection assays) to assess dose-response relationships and clearance rates .
Q. What experimental frameworks are recommended for studying the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Conduct hydrolysis studies under varied pH and temperature conditions to identify degradation products (e.g., pentanol or ketones). Use high-resolution mass spectrometry (HRMS) to track transformation products. For oxidative stability, expose the compound to UV light or ozone and analyze peroxides via iodometric titration. Environmental fate models can predict bioaccumulation potential based on octanol-water partition coefficients (log P) .
Q. How can this compound be integrated into polymer inclusion membranes (PIMs) for targeted solute extraction, and what parameters govern extraction efficiency?
- Methodological Answer : As a plasticizer or carrier in PIMs, this compound enhances membrane flexibility and solute affinity. Design experiments to optimize membrane composition (e.g., % PVC, plasticizer ratio) and test variables like initial dye concentration (e.g., 10–100 ppm) and stripping agents (e.g., HCl). Durability is assessed via repeated extraction cycles, with efficiency quantified via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
